molecular formula C7H12O2 B6284002 2-oxaspiro[3.4]octan-6-ol CAS No. 2408969-82-2

2-oxaspiro[3.4]octan-6-ol

Cat. No.: B6284002
CAS No.: 2408969-82-2
M. Wt: 128.17 g/mol
InChI Key: KREFMAMLAFRBRF-UHFFFAOYSA-N
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Description

2-Oxaspiro[34]octan-6-ol is a heterocyclic compound characterized by a spiro-connected oxirane and cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxaspiro[3.4]octan-6-ol can be achieved through several methods. One common approach involves the reaction of 2,3-dihydrofuran with t-butyllithium in anhydrous tetrahydrofuran at low temperatures, followed by the addition of 1,3-dichloroacetone . The reaction mixture is then treated with lithium naphthalenide to form the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of readily available starting materials and conventional chemical transformations makes this compound feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Oxaspiro[3.4]octan-6-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Oxaspiro[3.4]octan-6-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and metabolic pathways.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-oxaspiro[3.4]octan-6-ol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, influencing biochemical reactions and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxaspiro[34]octan-6-ol is unique due to its specific structural features, which confer distinct chemical and physical properties

Properties

CAS No.

2408969-82-2

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

2-oxaspiro[3.4]octan-6-ol

InChI

InChI=1S/C7H12O2/c8-6-1-2-7(3-6)4-9-5-7/h6,8H,1-5H2

InChI Key

KREFMAMLAFRBRF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1O)COC2

Purity

93

Origin of Product

United States

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